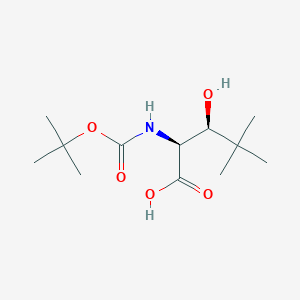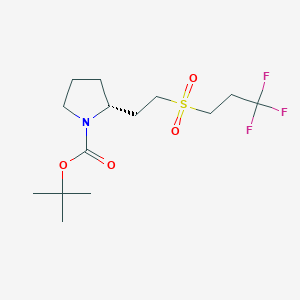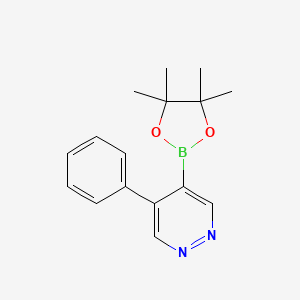![molecular formula C6H5BrN4O B12950989 3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methoxy group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-5-bromo-1H-pyrazole with methoxyacetyl chloride in the presence of a base can lead to the formation of the desired compound. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: The methoxy group at the 8-position can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promising activity as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Biological Research: It has been used in studies to understand its effects on cell proliferation and apoptosis, particularly in cancer cell lines such as A549, MCF-7, and HeLa.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other heterocyclic compounds, which can be used as intermediates in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of kinases such as c-Met and VEGFR-2, inhibiting their activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms stable interactions with the kinase active sites, further supporting its inhibitory activity .
Comparaison Avec Des Composés Similaires
3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives:
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine: Similar in structure but with the bromine atom at the 6-position instead of the 3-position.
1,2,4-Triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties: These compounds have shown potential as c-Met kinase inhibitors and exhibit similar biological activities.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have been studied for their antibacterial activity and other biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H5BrN4O |
|---|---|
Poids moléculaire |
229.03 g/mol |
Nom IUPAC |
3-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4O/c1-12-5-4-9-10-6(7)11(4)3-2-8-5/h2-3H,1H3 |
Clé InChI |
KRSXHULQJWMHME-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CN2C1=NN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)


![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)





![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)

